molecular formula C8H12IN3O4S B115452 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole CAS No. 154475-33-9

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole

Cat. No.: B115452
CAS No.: 154475-33-9
M. Wt: 373.17 g/mol
InChI Key: DAQQNSOGJTTXBA-UHFFFAOYSA-N
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Description

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 g/mol . This compound is characterized by its unique structure, which includes an ethylsulfonyl group, an iodine atom, a methyl group, and a nitro group attached to an imidazole ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of tinidazole-related compound B with iodine and other reagents under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, hydrogen gas, metal hydrides, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparison with Similar Compounds

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other nitroimidazole derivatives.

Biological Activity

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole is a synthetic compound with the molecular formula C8_8H12_{12}IN3_3O4_4S and a molecular weight of approximately 373.17 g/mol. Its structure features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The compound is related to tinidazole, a well-known antiprotozoal agent, suggesting potential applications in antimicrobial therapy.

Chemical Structure and Properties

The compound's unique biological activity can be attributed to its functional groups:

  • Imidazole Ring : A five-membered ring containing two nitrogen atoms.
  • Nitro Group : Known for its ability to undergo reduction reactions, leading to the formation of reactive intermediates.
  • Iodine Atom : Facilitates nucleophilic substitution reactions.
  • Ethylsulfonyl Group : Enhances solubility and may influence biological interactions.

Although specific literature on the mechanism of action for this compound is limited, insights can be drawn from its structural similarity to tinidazole. The proposed mechanism involves:

  • Reduction of the Nitro Group : Anaerobic organisms can reduce the nitro group, generating free radicals.
  • Cellular Damage : These free radicals can damage critical cellular components such as DNA and proteins, leading to cell death in susceptible microorganisms .

Biological Activity and Studies

Research indicates that this compound may exhibit significant antimicrobial properties. Here are some key findings:

Antimicrobial Activity

  • Related Compounds : Studies on structurally similar nitroimidazoles have shown promising activity against various pathogens, including protozoa and bacteria. For instance, compounds with similar nitro groups have demonstrated effectiveness against Trichomonas vaginalis and Trypanosoma cruzi.
  • Potential Applications : Given its structural characteristics, this compound is being explored as a potential new antimicrobial agent .

Case Studies

While specific case studies focusing solely on this compound are scarce, research into related compounds provides valuable insights:

  • A study highlighted the efficacy of various nitroimidazole derivatives against T. cruzi, showcasing IC50_{50} values that indicate potent antiparasitic activity with low cytotoxicity against host cells (LLC-MK2). For example, a related compound had an IC50_{50} of 4.76 µM against amastigotes with high selectivity .

Synthesis

The synthesis of this compound typically involves several steps starting from tinidazole or similar precursors:

  • Introduction of Ethylsulfonyl Group : This can be achieved through nucleophilic substitution reactions.
  • Iodination at the 5-position : This step requires careful control to ensure high yields and purity of the final product .

Properties

IUPAC Name

1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQNSOGJTTXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379473
Record name 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154475-33-9
Record name 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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